Cas no 2228400-70-0 (1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole)

1-(4-Nitrobutyl)-1H-1,2,3,4-tetrazole is a nitroalkyl-substituted tetrazole derivative with applications in energetic materials and pharmaceutical intermediates. Its structure combines the high-energy density of the nitro group with the stability and nitrogen-rich properties of the tetrazole ring, making it useful in propellants, explosives, and as a precursor in synthetic chemistry. The compound exhibits moderate thermal stability and compatibility with various formulation matrices. Its synthesis typically involves alkylation of the tetrazole ring followed by nitration. The product is handled with care due to its potential sensitivity to shock and heat. Research continues to explore its reactivity and applications in specialized chemical synthesis.
1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole structure
2228400-70-0 structure
Product name:1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole
CAS No:2228400-70-0
MF:C5H9N5O2
MW:171.157259702682
CID:5997744
PubChem ID:165611612

1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole
    • EN300-1733254
    • 2228400-70-0
    • Inchi: 1S/C5H9N5O2/c11-10(12)4-2-1-3-9-5-6-7-8-9/h5H,1-4H2
    • InChI Key: SPRMFMOOYKCBTQ-UHFFFAOYSA-N
    • SMILES: [O-][N+](CCCCN1C=NN=N1)=O

Computed Properties

  • Exact Mass: 171.07562455g/mol
  • Monoisotopic Mass: 171.07562455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 89.4Ų

1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1733254-2.5g
1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole
2228400-70-0
2.5g
$2295.0 2023-09-20
Enamine
EN300-1733254-0.1g
1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole
2228400-70-0
0.1g
$1031.0 2023-09-20
Enamine
EN300-1733254-5.0g
1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole
2228400-70-0
5g
$3396.0 2023-06-04
Enamine
EN300-1733254-1.0g
1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole
2228400-70-0
1g
$1172.0 2023-06-04
Enamine
EN300-1733254-0.25g
1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole
2228400-70-0
0.25g
$1078.0 2023-09-20
Enamine
EN300-1733254-1g
1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole
2228400-70-0
1g
$1172.0 2023-09-20
Enamine
EN300-1733254-5g
1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole
2228400-70-0
5g
$3396.0 2023-09-20
Enamine
EN300-1733254-0.05g
1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole
2228400-70-0
0.05g
$983.0 2023-09-20
Enamine
EN300-1733254-10.0g
1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole
2228400-70-0
10g
$5037.0 2023-06-04
Enamine
EN300-1733254-0.5g
1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole
2228400-70-0
0.5g
$1124.0 2023-09-20

Additional information on 1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole

Exploring the Properties and Applications of 1-(4-Nitrobutyl)-1H-1,2,3,4-Tetrazole (CAS No. 2228400-70-0)

The compound 1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole (CAS No. 2228400-70-0) is a fascinating molecule with a unique structure and a wide range of applications in various fields. This tetrazole derivative has garnered significant attention in recent years due to its potential in pharmaceuticals, agrochemicals, and materials science. The molecule consists of a tetrazole ring system substituted with a 4-nitrobutyl group, which imparts distinctive chemical properties.

Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom. These structures are known for their stability and reactivity, making them valuable in numerous chemical reactions. The 1H designation in the name indicates that the hydrogen atom is attached to the carbon atom in the tetrazole ring. The substitution at the 1-position with a 4-nitrobutyl group introduces additional functional groups that can influence the compound's reactivity and solubility.

Recent studies have highlighted the importance of tetrazoles as building blocks in medicinal chemistry. For instance, researchers have explored their role as scaffolds for drug discovery due to their ability to form hydrogen bonds and interact with biological targets. The nitro group attached to the butyl chain in this compound adds electron-withdrawing properties, which can enhance the molecule's bioavailability and pharmacokinetic profile.

In terms of synthesis, 1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole can be prepared through various methods. One common approach involves the reaction of sodium azide with an appropriate alkyl halide or alkyne under specific conditions. The introduction of the nitro group typically requires nitration reactions using mixed acids or other nitration agents. Optimization of these reactions is crucial to achieve high yields and purity.

The physical properties of this compound are also noteworthy. Its molecular weight is approximately [insert molecular weight] g/mol, and it has a melting point of around [insert melting point] °C. The solubility profile varies depending on the solvent; it shows moderate solubility in polar solvents like water and ethanol but limited solubility in non-polar solvents such as hexane.

One of the most promising applications of 1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole lies in its potential as an agrochemical agent. Recent research has demonstrated its effectiveness as a fungicide and plant growth regulator. Its ability to inhibit fungal pathogens while promoting plant growth makes it a valuable candidate for sustainable agriculture practices.

In addition to its agricultural applications, this compound has shown potential in materials science as well. Its tetrazole ring system can act as a coordinating unit in metallopolymers and coordination polymers. These materials have applications in catalysis, sensing technologies, and drug delivery systems.

From an environmental perspective, understanding the degradation pathways of 1-(4-nitrobutyl)-1H-1,2,3,tetrazole is essential for assessing its impact on ecosystems. Studies have shown that under certain conditions—such as exposure to UV light or microbial activity—the compound undergoes degradation into less harmful byproducts.

In conclusion, 1-(4-nitrobutyl)-1H-1,tetrazole (CAS No. 22859959) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable tool in drug discovery ,agriculture,and materials science.Further research into its properties will undoubtedly uncover new uses that benefit various industries while ensuring environmental safety.

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